1-(4-Bromophenyl)-1,3a,4,5,6,6a-hexahydropyrrolo(3,4-d)(1,2,3)triazole
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Overview
Description
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group with a hexahydropyrrolo-triazole ring system. The presence of the bromine atom and the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . The bromophenyl group can be introduced through a substitution reaction using a brominated precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the bromophenyl group and the hexahydropyrrolo-triazole ring system imparts unique chemical properties that are not found in other triazole or pyrazole derivatives .
- Its potential neuroprotective and anti-neuroinflammatory properties make it a promising candidate for drug development .
Properties
CAS No. |
17843-23-1 |
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Molecular Formula |
C10H11BrN4 |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]triazole |
InChI |
InChI=1S/C10H11BrN4/c11-7-1-3-8(4-2-7)15-10-6-12-5-9(10)13-14-15/h1-4,9-10,12H,5-6H2 |
InChI Key |
LHYBYSNOOCQPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)N(N=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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